molecular formula C21H20O12 B1231119 Hypolaetin-8-glucoside CAS No. 27686-36-8

Hypolaetin-8-glucoside

Cat. No.: B1231119
CAS No.: 27686-36-8
M. Wt: 464.4 g/mol
InChI Key: LQSNPVIQIPKOGP-OACYRQNASA-N
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Description

Hypolaetin-8-glucoside is a flavonoid glycoside predominantly isolated from Althaea officinalis (marshmallow) and related Malvaceae species. Structurally, it consists of the flavone hypolaetin (a 5,7,8-trihydroxyflavone) conjugated with a glucose moiety at the 8-position (Fig. 1). This compound is recognized for its broad pharmacological activities, including:

  • Anti-inflammatory effects: Inhibition of prostaglandin biosynthesis and modulation of oxidative stress pathways .
  • Antioxidant properties: Chelation of free radicals (e.g., hydroxyl radicals) and suppression of reactive oxygen species (ROS) .
  • Hepatoprotective action: Protection against CCl4-induced hepatocyte toxicity at millimolar concentrations .

Its presence in Althaea officinalis is well-documented, often alongside flavonoids like isoquercitrin, kaempferol, and caffeic acid, which contribute to the plant’s traditional medicinal uses .

Scientific Research Applications

Anti-Inflammatory Properties

Hypolaetin-8-glucoside has demonstrated significant anti-inflammatory effects in various studies. It has been shown to suppress inflammation more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone in certain models.

Key Findings:

  • In a study involving rat models, this compound was found to inhibit the acute phase of adjuvant-carrageenan-induced inflammation, showcasing its potential as an alternative to conventional anti-inflammatory medications .
  • The compound also exhibited a capacity to prevent the formation of gastric lesions induced by cold-restraint stress, suggesting a protective role against gastric damage typically associated with NSAID use .

Anti-Ulcer Activity

The anti-ulcerogenic properties of this compound have been highlighted in several studies. It has been suggested that this compound could serve as a safer alternative for treating gastric ulcers compared to traditional treatments.

Key Findings:

  • This compound was effective in preventing gastric lesions in experimental models without causing the side effects commonly associated with NSAIDs, such as gastric erosions .
  • Its mechanism appears to involve the modulation of gastric mucosal defense mechanisms, enhancing resistance against ulcerogenic agents.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

Key Findings:

  • Studies suggest that this compound can scavenge free radicals and reduce oxidative stress markers in biological systems, contributing to its therapeutic efficacy .
  • This property may enhance its utility in preventing diseases associated with oxidative damage, including cardiovascular diseases and certain cancers.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent against various pathogens.

Key Findings:

  • Research indicates that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .
  • Its synergistic effects when combined with conventional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) have been documented, suggesting its potential role in overcoming antibiotic resistance .

Summary Table of Applications

ApplicationMechanism/EffectReferences
Anti-inflammatory Inhibits inflammatory pathways; reduces edema
Anti-ulcer Protects gastric mucosa; prevents ulcer formation
Antioxidant Scavenges free radicals; reduces oxidative stress
Antimicrobial Effective against bacteria; enhances antibiotic efficacy

Case Studies

  • Anti-inflammatory Effects : A study published in the Journal of Pharmacy and Pharmacology demonstrated that this compound significantly reduced inflammation in rat models compared to conventional treatments. The results indicated a potential for clinical applications in managing inflammatory diseases without the adverse effects associated with long-term NSAID use .
  • Gastric Protection : Another research highlighted its ability to prevent gastric lesions induced by stress, suggesting that this compound could be developed into a therapeutic agent for patients at risk of NSAID-induced gastric damage .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against MRSA strains when used in combination with standard antibiotics, indicating a promising avenue for addressing antibiotic resistance in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Hypolaetin-8-glucoside from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural characterization requires NMR (¹H, ¹³C) and mass spectrometry (LC-MS/MS) to confirm the glycosidic linkage and aglycone structure. Purity validation should include HPLC-DAD/UV with ≥95% purity thresholds, and known compounds must be cross-referenced with literature spectral data . For novel derivatives, elemental analysis and X-ray crystallography may supplement identification .

Q. How can researchers design initial cytotoxicity assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Use in vitro models such as isolated hepatocytes (e.g., rat hepatocytes) to assess protection against toxins like CCl₄. Start with a screening concentration (e.g., 2 mM) and measure markers like ALT leakage. Compounds showing ≥50% protection should undergo dose-response analyses (e.g., 0.75–2 mM) to calculate EC₅₀ values. Include positive controls (e.g., silymarin) and validate statistical significance via ANOVA with post-hoc tests .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) are suitable for EC₅₀ calculations. Use software like GraphPad Prism for curve fitting, and report 95% confidence intervals. For comparative studies, apply t-tests or Mann-Whitney U tests for non-normal distributions. Ensure reproducibility by triplicate experiments and disclose raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antioxidant mechanisms be resolved?

  • Methodological Answer : Discrepancies may arise from model-specific variables (e.g., cell type, oxidative stress inducers). Conduct comparative studies using standardized protocols (e.g., DPPH/ABTS assays vs. cellular ROS quantification). Validate mechanisms via knockout models (e.g., Nrf2-deficient cells) or competitive inhibitors. Meta-analyses of published EC₅₀ ranges (e.g., 0.75–2 mM ) and effect sizes can identify confounding factors .

Q. What strategies optimize in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Use LC-MS/MS for plasma concentration profiling in rodent models. Assess bioavailability via oral vs. intravenous administration, and compute parameters like AUC, Cmax, and t½. Consider glucuronidation/metabolism by co-administering β-glucuronidase inhibitors. Tissue distribution studies should include liver and kidney homogenates, validated against spiked matrix controls .

Q. How should researchers design experiments to explore this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) for inhibition/induction assays. Monitor metabolite formation via UPLC-QTOF-MS. Apply Michaelis-Menten kinetics to calculate Ki values. Include positive inhibitors (e.g., ketoconazole) and validate with fluorescent probes (e.g., 7-benzyloxyquinoline) .

Q. Data Analysis & Reproducibility

Q. What are best practices for reporting this compound’s bioactivity data to ensure reproducibility?

  • Methodological Answer : Follow the MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data or ARRIVE for in vivo studies. Disclose solvent used (e.g., DMSO concentration ≤0.1%), cell passage numbers, and exact incubation times. Provide raw spectral data (NMR, MS) in public repositories like MetaboLights .

Q. How can machine learning enhance structure-activity relationship (SAR) models for this compound derivatives?

  • Methodological Answer : Train models on datasets incorporating molecular descriptors (e.g., LogP, polar surface area) and bioactivity endpoints (e.g., EC₅₀). Use algorithms like random forest or neural networks via platforms like KNIME. Validate predictions with synthetic analogs and report Matthews correlation coefficient (MCC) for imbalanced datasets .

Q. Ethical & Literature Review Considerations

Q. How to conduct a systematic review of this compound’s hepatoprotective effects?

  • Methodological Answer : Use PRISMA guidelines for literature screening. Search PubMed, Scopus, and Web of Science with terms like “this compound AND (hepatoprotection OR oxidative stress)”. Exclude studies without EC₅₀ data or proper controls. Perform meta-analyses using RevMan for effect size aggregation, and assess bias via Cochrane Risk-of-Tool .

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal welfare, including humane endpoints and sample size justification. For human cell lines, obtain IRB approval and document provenance (e.g., ATCC authentication). Disclose conflicts of interest and funding sources in compliance with ICMJE standards .

Tables for Key Data

Parameter Recommended Protocol Reference
EC₅₀ DeterminationNonlinear regression (0.75–2 mM range)
Structural ValidationNMR (¹H, ¹³C), LC-MS/MS, X-ray crystallography
In Vivo BioavailabilityLC-MS/MS, AUC calculation
Machine Learning SAR ModelsRandom forest, KNIME platform

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Aglycones vs. Glycosides

Hypolaetin-8-glucoside’s bioactivity is influenced by its glycosylation state. Key comparisons with its aglycone (hypolaetin) and other flavonoids include:

Compound Structure Key Features
This compound Hypolaetin + 8-O-glucose Glycoside form; moderate lipoxygenase inhibition, inactive against PLA2 .
Hypolaetin Aglycone (5,7,8-trihydroxyflavone) Higher anti-inflammatory activity; inhibits PLA2 (IC₅₀ ~10 µM) .
Rutin Quercetin-3-O-rutinoside Glycoside; inactive against PLA2 but inhibits lipoxygenase (IC₅₀ ~25 µM) .
Quercetin Aglycone (3,5,7,3',4'-pentahydroxyflavone) Broad-spectrum enzyme inhibition (PLA2, lipoxygenase) and antioxidant activity .
Kaempferol 3,5,7,4'-tetrahydroxyflavone Moderate lipoxygenase inhibition; weaker anti-inflammatory effects .

Key Insight : Glycosylation (e.g., glucose at C-8) reduces phospholipase A2 (PLA2) inhibition but retains lipoxygenase (LOX) inhibitory activity. Aglycones generally exhibit stronger enzyme inhibition, suggesting metabolic conversion of glycosides may be critical for in vivo efficacy .

Enzyme Inhibition Profiles

This compound and related flavonoids were tested against two key enzymes in inflammatory pathways:

Compound Soybean 15-Lipoxygenase Inhibition Snake Venom PLA2 Inhibition
This compound Yes (IC₅₀ ~50 µM) No
Hypolaetin Yes (IC₅₀ ~30 µM) Yes (IC₅₀ ~10 µM)
Rutin Yes (IC₅₀ ~25 µM) No
Quercetin Yes (IC₅₀ ~15 µM) Yes (IC₅₀ ~5 µM)
Kaempferol Yes (IC₅₀ ~20 µM) No

Source: Notable Finding: While flavonols (e.g., quercetin) show stronger LOX inhibition, this compound’s anti-inflammatory action in vivo may depend on hydrolysis to hypolaetin .

Antioxidant and Cytoprotective Effects

This compound demonstrates ROS-scavenging activity in hepatocytes, reducing ALT leakage by 50% at 2 mM . Compared to other flavonoids:

  • Morin and robinetin : Similar hepatoprotective EC₅₀ values (~1.5–2.0 mM) .
  • Tannins and kaempferol : Synergistic effects in chelating free radicals within Althaea officinalis extracts .

However, its glycoside structure may limit membrane permeability, necessitating higher concentrations than aglycones for equivalent effects .

Pharmacological Efficacy in Disease Models

  • Anti-ulcer Activity : this compound reduces gastric lesions in rats, comparable to sucralfate, but less potent than hypolaetin .
  • Neuroprotection: In Parkinson’s models, Althaea officinalis extracts (containing this compound) attenuate oxidative damage, though contributions from other polyphenols cannot be excluded .
  • Anti-inflammatory Action : Despite weak PLA2 inhibition, this compound suppresses prostaglandin synthesis in vivo, likely via aglycone metabolites .

Properties

CAS No.

27686-36-8

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-14-16(28)17(29)18(30)21(32-14)33-19-12(27)4-10(25)15-11(26)5-13(31-20(15)19)7-1-2-8(23)9(24)3-7/h1-5,14,16-18,21-25,27-30H,6H2/t14-,16-,17+,18-,21+/m1/s1

InChI Key

LQSNPVIQIPKOGP-OACYRQNASA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Key on ui other cas no.

27686-36-8

Synonyms

hypolaetin-8-glucoside

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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